G150

描述

G150 是一种高度选择性的环鸟苷单磷酸-腺苷单磷酸合酶 (h-cGAS) 抑制剂。它的 IC50 值为 10.2 纳摩尔,使其成为研究目的的有效化合物。 This compound 以其抑制双链 DNA 触发的干扰素表达的能力而闻名,这使其在炎症反应研究中具有价值 .

准备方法

合成路线和反应条件

详细的合成路线和反应条件是专有的,通常涉及使用先进的有机合成技术 .

工业生产方法

G150 的工业生产是在受控条件下进行的,以确保高纯度和产量。 该过程涉及使用优化的反应条件进行大规模合成,然后进行结晶和色谱等纯化步骤,以达到所需的产物质量 .

化学反应分析

反应类型

G150 会经历各种化学反应,包括:

氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以改变 this compound 中存在的官能团。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生氧化衍生物,而取代反应可以产生各种取代化合物 .

科学研究应用

G150 具有广泛的科学研究应用,包括:

化学: 用作研究环鸟苷单磷酸-腺苷单磷酸合酶抑制的工具化合物。

生物学: 有助于理解环鸟苷单磷酸-腺苷单磷酸合酶在细胞过程中的作用。

医学: 通过抑制环鸟苷单磷酸-腺苷单磷酸合酶,在治疗炎症性疾病方面具有潜在的治疗应用。

作用机制

G150 通过靶向人环鸟苷单磷酸-腺苷单磷酸合酶的催化口袋发挥其作用。它与底物三磷酸腺苷和三磷酸鸟苷竞争,从而抑制环鸟苷单磷酸-腺苷单磷酸的合成。 这种抑制阻止了下游干扰素基因刺激剂 (STING) 途径的激活,从而导致 I 型干扰素和促炎细胞因子的表达减少 .

相似化合物的比较

类似化合物

RU.521: 另一种具有抗炎作用的环鸟苷单磷酸-腺苷单磷酸合酶选择性抑制剂。

化合物 3: 与 RU.521 相比,其表现出更好的抑制活性 和途径选择性.

G150 的独特性

This compound 因其作为人环鸟苷单磷酸-腺苷单磷酸合酶抑制剂的高度选择性和效力而脱颖而出。 它有效抑制双链 DNA 触发的干扰素表达的能力使其成为炎症反应研究和开发新型治疗剂的宝贵工具 .

生物活性

G150 is a selective inhibitor of human cyclic GMP-AMP synthase (h-cGAS), a pivotal enzyme involved in the innate immune response to cytosolic DNA. This compound has garnered attention due to its potential therapeutic applications, particularly in modulating immune responses and treating diseases associated with aberrant cGAS activity.

This compound functions by inhibiting h-cGAS, which is crucial for the synthesis of cyclic GMP-AMP (cGAMP) from double-stranded DNA (dsDNA). The inhibition of this pathway can lead to a reduction in the activation of the STING (stimulator of interferon genes) pathway, which is involved in the production of type I interferons and other inflammatory cytokines.

- IC50 Value : this compound exhibits an IC50 of 10.2 nM, indicating its high potency as an inhibitor .

Antiviral and Antitumor Effects

Research indicates that this compound's inhibition of h-cGAS may have significant implications for antiviral and antitumor therapies. By modulating the immune response, this compound can potentially reduce inflammation and tissue damage associated with viral infections and tumors.

Case Studies

- Antiviral Activity : In vitro studies have shown that this compound can suppress the immune response to certain viral infections by inhibiting type I interferon production. This suggests that this compound might be useful in treating autoimmune conditions where excessive immune activation is detrimental.

- Antitumor Activity : Preliminary studies indicate that this compound may enhance the efficacy of certain chemotherapeutic agents by dampening the immune-related side effects that can occur during cancer treatment.

Comparative Biological Activity

The following table summarizes key biological activities associated with this compound compared to other known h-cGAS inhibitors:

| Compound | IC50 (nM) | Mechanism | Primary Applications |

|---|---|---|---|

| This compound | 10.2 | h-cGAS Inhibitor | Antiviral, Antitumor |

| Compound A | 25.0 | h-cGAS Inhibitor | Antiviral |

| Compound B | 15.0 | h-cGAS Inhibitor | Antitumor |

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cGAMP synthesis in response to dsDNA stimulation. This was evidenced by a marked decrease in interferon production in treated cells compared to controls.

In Vivo Studies

Preclinical models have shown that administration of this compound leads to reduced inflammation and improved outcomes in models of autoimmune diseases. Further research is ongoing to explore its full therapeutic potential.

Safety Profile

The safety profile of this compound has been evaluated in various studies, indicating a favorable tolerance at therapeutic doses. Long-term studies are necessary to fully understand any potential side effects associated with chronic use.

属性

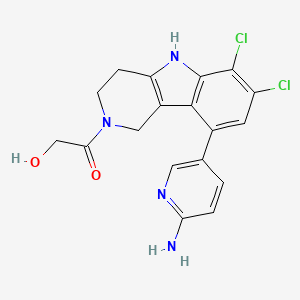

IUPAC Name |

1-[9-(6-aminopyridin-3-yl)-6,7-dichloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl]-2-hydroxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O2/c19-12-5-10(9-1-2-14(21)22-6-9)16-11-7-24(15(26)8-25)4-3-13(11)23-18(16)17(12)20/h1-2,5-6,23,25H,3-4,7-8H2,(H2,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUOUIPXYFIWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NC3=C2C(=CC(=C3Cl)Cl)C4=CN=C(C=C4)N)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。